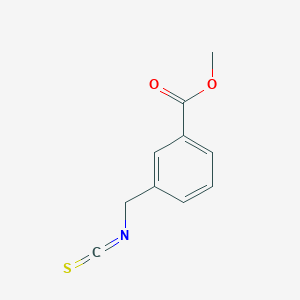
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline
概要
説明
- The fluoro group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Industrial Production Methods: Industrial production of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline typically involves a multi-step process One common method is the “Click” chemistry approach, which is known for its efficiency and selectivity
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
化学反応の分析
Types of Reactions: 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile).
Major Products Formed:
- Oxidation products, reduced derivatives, and substituted compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline has several scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II .
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
-
Industry:
- Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity . This interaction can disrupt the enzyme’s function, leading to potential therapeutic effects.
類似化合物との比較
- 4-(1H-1,2,3-triazol-1-yl)aniline
- 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
- 4-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline
Comparison:
- The introduction of the fluoro group can increase the compound’s lipophilicity and metabolic stability, making it a more potent inhibitor in biological systems.
4-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoroaniline: stands out due to the presence of both the ethyl and fluoro groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-(4-ethyltriazol-1-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-2-7-6-15(14-13-7)8-3-4-10(12)9(11)5-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFPQFPRSBRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)




![2-[(4-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)



